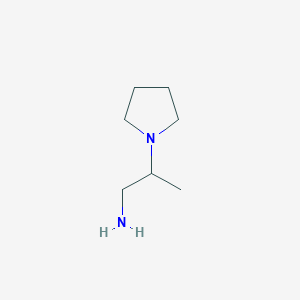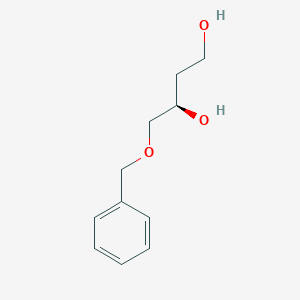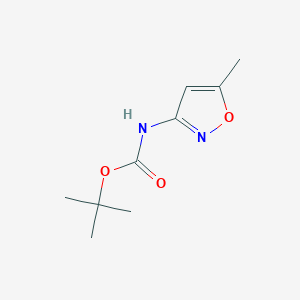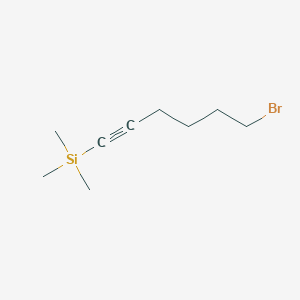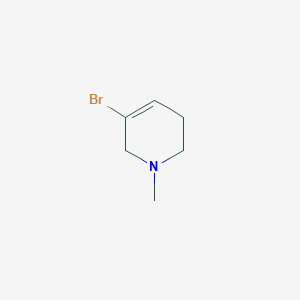
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine
描述
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is a halogenated derivative of 1-methyl-1,2,5,6-tetrahydropyridine, a cyclic amine. This compound is notable for its structural features, which include a bromine atom attached to the tetrahydropyridine ring. It serves as a crucial precursor in the synthesis of various biologically active compounds.
作用机制
Target of Action
It is structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to target dopaminergic neurons .
Mode of Action
Based on its structural similarity to mptp, it might also block mitochondrial complex i, leading to mitochondrial dysfunction .
Biochemical Pathways
Mptp, a structurally similar compound, is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Result of Action
Mptp, a structurally similar compound, is known to cause dopaminergic neuronal damage in the striatum and substantia nigra .
生化分析
Biochemical Properties
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, changes in gene expression induced by this compound can lead to alterations in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their function, and can also interact with DNA or RNA, affecting gene expression . These interactions can lead to changes in cellular processes, such as metabolic flux and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses can cause cellular damage and disrupt normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine typically involves the bromination of 1-methyl-1,2,5,6-tetrahydropyridine. This can be achieved through the following steps:
Starting Material: 1-Methyl-1,2,5,6-tetrahydropyridine.
Bromination: The bromination reaction is carried out using bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine or N-bromosuccinimide.
Continuous Stirring: Ensuring uniform mixing and reaction completion.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction can lead to the formation of 1-methyl-1,2,5,6-tetrahydropyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted tetrahydropyridine derivatives.
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of 1-methyl-1,2,5,6-tetrahydropyridine.
科学研究应用
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
相似化合物的比较
Similar Compounds
1-Methyl-1,2,5,6-tetrahydropyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1-methyl-1,2,3,6-tetrahydropyridine: A structural isomer with different bromine positioning, affecting its reactivity and biological properties.
1-Methyl-1,2,3,6-tetrahydropyridine: Another isomer with distinct chemical behavior and applications.
Uniqueness
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity in substitution reactions and its potential biological activities. This structural feature distinguishes it from other tetrahydropyridine derivatives and makes it valuable in various research and industrial applications .
属性
IUPAC Name |
5-bromo-1-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-8-4-2-3-6(7)5-8/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZMVSLMBQQJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454599 | |
| Record name | 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365261-27-4 | |
| Record name | 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of generating 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane from 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine(N−B)borane?
A1: 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane belongs to a class of compounds called cyclic allenes, which are highly reactive due to their strained ring systems. The research demonstrates a method to generate this unstable intermediate in situ from a readily accessible precursor, this compound(N−B)borane []. This allows for the study of its reactivity and potential applications in synthetic chemistry, particularly in the formation of complex heterocyclic compounds.
Q2: How was the formation of 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane confirmed in the study?
A2: The study employed a trapping strategy to confirm the generation of the transient 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane. Treatment of this compound(N−B)borane with potassium tert-butoxide in the presence of trapping agents like furan or styrene led to the formation of characteristic cycloaddition products []. These products serve as indirect evidence for the intermediacy of the highly reactive cyclic allene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



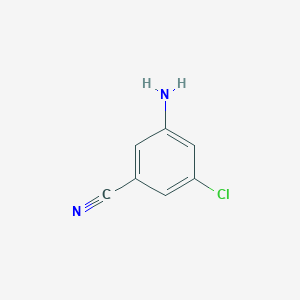


![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)
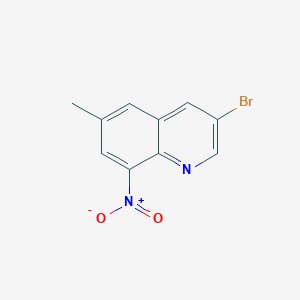
dimethyl-](/img/structure/B1278846.png)

